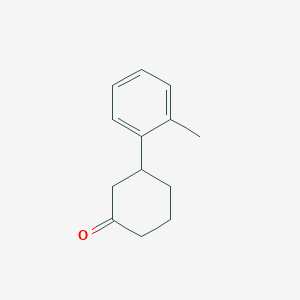![molecular formula C20H32N4O6S B13078929 L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-](/img/structure/B13078929.png)
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is an organic compound known for its role in various chemical syntheses. It is a derivative of L-Ornithine, an amino acid involved in the urea cycle. This compound is often used as a protecting group in peptide synthesis due to its stability and ease of removal under mild conditions .
Méthodes De Préparation
The synthesis of L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- involves several steps. One common method includes the reaction of L-Ornithine with tert-butanol and dimethylformamide at room temperature. The reaction mixture is then acidified with hydrochloric acid to form the hydrochloride salt . Industrial production methods typically follow similar synthetic routes but on a larger scale, ensuring high purity and yield.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield simpler derivatives.
Substitution: Common reagents for substitution reactions include acids and bases, leading to the formation of different derivatives.
Applications De Recherche Scientifique
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is widely used in scientific research, particularly in:
Biology: It is used in studies involving enzyme mechanisms and protein interactions.
Medicine: Research into its potential therapeutic applications, including its role in drug delivery systems.
Industry: Utilized in the production of various pharmaceuticals and fine chemicals.
Mécanisme D'action
The compound exerts its effects primarily through its role as a protecting group. It temporarily masks the amino group of L-Ornithine, preventing it from participating in unwanted side reactions during peptide synthesis. The protecting group can be removed under mild conditions, typically by acid or base treatment, to regenerate the free amino group .
Comparaison Avec Des Composés Similaires
Similar compounds include other amino acid derivatives used as protecting groups, such as:
N-Boc-L-ornithine: Another derivative of L-Ornithine with a different protecting group.
N-Fmoc-L-ornithine: Used in peptide synthesis for its stability and ease of removal.
N-Cbz-L-ornithine: Known for its use in solid-phase peptide synthesis.
L-Ornithine, N2-[(1,1-dimethylethoxy)carbonyl]-N5-[imino[[(2,3,6-trimethylphenyl)sulfonyl]amino]methyl]- is unique due to its specific protecting group, which offers distinct advantages in terms of stability and removal conditions .
Propriétés
Formule moléculaire |
C20H32N4O6S |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
(2S)-5-[[amino-[(2,3,6-trimethylphenyl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid |
InChI |
InChI=1S/C20H32N4O6S/c1-12-9-10-13(2)16(14(12)3)31(28,29)24-18(21)22-11-7-8-15(17(25)26)23-19(27)30-20(4,5)6/h9-10,15H,7-8,11H2,1-6H3,(H,23,27)(H,25,26)(H3,21,22,24)/t15-/m0/s1 |
Clé InChI |
GXRUMEUDICWYRQ-HNNXBMFYSA-N |
SMILES isomérique |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)N)C |
SMILES canonique |
CC1=C(C(=C(C=C1)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OC(C)(C)C)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6-Chloro-N-[(1-methyl-1H-pyrrol-2-yl)methyl]pyridin-3-amine](/img/structure/B13078877.png)
![3,7-Dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13078878.png)






![4-Propyl-4H,5H,6H,7H-furo[3,2-C]pyridine](/img/structure/B13078913.png)


